Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)-
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Overview
Description
Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones in the presence of a base, leading to the formation of the imidazo[2,1-b]thiazole core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a haloketone is followed by subsequent steps to form the final product without isolating intermediates .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The imidazo[2,1-b]thiazole core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted imidazo[2,1-b]thiazoles with various functional groups replacing the chlorine atom.
- Oxidized or reduced derivatives of the imidazo[2,1-b]thiazole core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cell lines.
Mechanism of Action
The biological activity of imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- is attributed to its ability to interact with specific molecular targets. For example, it can inhibit enzymes or receptors involved in critical biological pathways, leading to antimicrobial or anticancer effects . The exact mechanism may involve binding to the active site of enzymes or interfering with DNA replication in cancer cells.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole: Exhibits significant activity against Mycobacterium tuberculosis.
Imidazo[1,3,4]thiadiazole: Noted for its inhibitory activity against various biological targets.
Uniqueness: Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, enhancing its biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
135718-54-6 |
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Molecular Formula |
C12H9ClN2S |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-chloro-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9ClN2S/c1-8-2-4-9(5-3-8)10-6-15-7-11(13)16-12(15)14-10/h2-7H,1H3 |
InChI Key |
HWTDQUGDJPNZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)Cl |
Origin of Product |
United States |
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